

PIK-93 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIK-93	
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Application Notes and Protocols for PIK-93

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **PIK-93**, a potent inhibitor of phosphoinositide 4-kinase IIIβ (PI4KIIIβ) and phosphoinositide 3-kinases (PI3Ks), in various solvents. This document also includes experimental protocols for its use in in vitro kinase assays and cell-based studies, along with diagrams of relevant signaling pathways.

PIK-93: Solubility Data

PIK-93 exhibits good solubility in several common organic solvents, making it suitable for a wide range of laboratory applications. It is, however, insoluble in water.[1] The following table summarizes the quantitative solubility data for **PIK-93** in various solvents. It is important to note that the hygroscopic nature of DMSO can impact solubility, and the use of fresh, anhydrous DMSO is recommended for optimal results.[1][2]



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	256.49	Ultrasonic assistance may be required.[2]
78	200.06	Use fresh DMSO as it is hygroscopic.[1]	
≥ 19.5	≥ 50	-	_
10	-	-	
5	-	-	
Ethanol	≥ 2.33	≥ 5.98	Requires sonication and warming.[3]
1	-	-	
0.25	-	-	_
DMF	5	-	-
Water	Insoluble	-	-

Molecular Weight of PIK-93: 389.88 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of PIK-93 Stock Solutions

This protocol describes the preparation of a concentrated stock solution of PIK-93 in DMSO.

Materials:

- PIK-93 (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer



- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes

Procedure:

- Allow the PIK-93 vial to equilibrate to room temperature before opening.
- Weigh the desired amount of PIK-93 powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 25.65 μL of DMSO per 1 mg of PIK-93).
- Vortex the tube for 1-2 minutes to dissolve the compound.[4]
- If the compound does not fully dissolve, sonicate the solution in a water bath for up to 5 minutes.[4]
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[3][5]

Protocol 2: In Vitro Kinase Assay Using PIK-93

This protocol outlines a general procedure for assessing the inhibitory activity of **PIK-93** against a target kinase, such as PI4KIIIβ or a PI3K isoform, using a thin-layer chromatography (TLC)-based assay.[1][3]

Materials:

- PIK-93 stock solution in DMSO
- Purified kinase enzyme
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)[1][3]
- Phosphatidylinositol (PI) substrate, freshly sonicated (100 μg/mL)[1][3]



- ATP solution containing y-³²P-ATP (10 μCi)[1][3]
- 1N HCl
- Chloroform:Methanol (1:1)
- TLC plates
- Developing solvent (e.g., n-propanol:1M acetic acid, 65:35)[1][3]
- Phosphorimager

Procedure:

- Prepare a reaction mixture containing the kinase and PIK-93 at various concentrations
 (typically a serial dilution) in the kinase reaction buffer. Ensure the final DMSO concentration
 is low (e.g., 2%) to avoid affecting enzyme activity.[1][3]
- Add the sonicated phosphatidylinositol substrate to the reaction mixture.
- Initiate the kinase reaction by adding the ATP solution containing y-32P-ATP.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).[1]
- Terminate the reaction by adding 1N HCl, followed by a mixture of chloroform and methanol (1:1).[1][3]
- Vortex the mixture to separate the phases and carefully transfer the organic (lower) phase to a new tube.[1][3]
- Spot the organic phase onto a TLC plate and develop the plate using the appropriate solvent system.[1][3]
- Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled product.
- Quantify the kinase activity and calculate the IC₅₀ value for PIK-93.

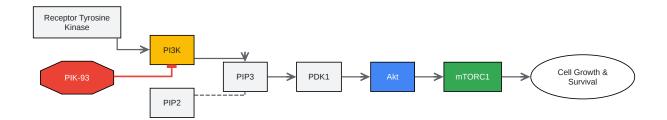




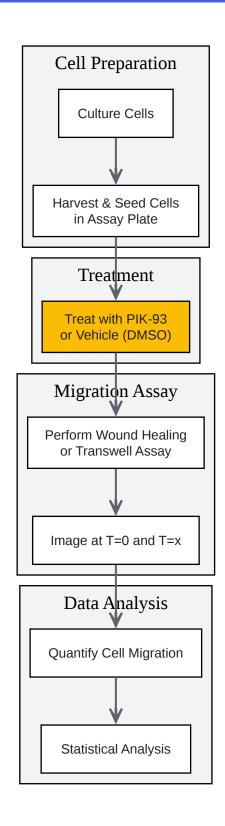
Signaling Pathways and Experimental Workflows PI3K/Akt Signaling Pathway Inhibition by PIK-93

PIK-93 is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The following diagram illustrates the canonical pathway and the point of inhibition by PIK-93.









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- To cite this document: BenchChem. [PIK-93 solubility in DMSO and other solvents].
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